3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

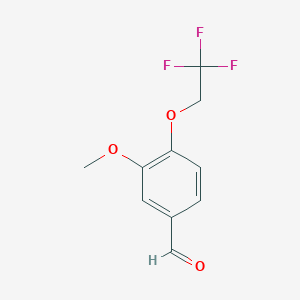

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring methoxy (-OCH₃) and trifluoroethoxy (-OCH₂CF₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing anticancer agents such as N-aryl-N′-urea derivatives and oxime-based pharmacophores . Its synthesis involves a palladium-catalyzed C-O cross-coupling reaction between vanillin (3-methoxy-4-hydroxybenzaldehyde) and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, achieving a high yield of 97% . The compound’s trifluoroethoxy group enhances metabolic stability and lipophilicity, critical for optimizing drug-like properties .

Properties

IUPAC Name |

3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICBRZYTULOVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241444 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-47-0 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76579-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Oxidation: Converts to 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid.

- Reduction: Forms 3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

- Substitution Reactions: Engages in nucleophilic substitution reactions involving methoxy and trifluoroethoxy groups.

Research indicates potential biological activities of this compound:

- Anticancer Properties: Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines (e.g., A549, MCF7) by inhibiting specific enzymes involved in cancer progression .

- Anti-inflammatory Effects: Its derivatives are being investigated for their ability to inhibit inflammatory pathways through enzyme inhibition.

Pharmaceutical Development

The compound is explored as a building block for drug development due to its unique functional groups that enhance lipophilicity and cellular permeability. This property is advantageous for developing therapeutics targeting specific biomolecular interactions.

Material Science

In industrial applications, it is utilized in the production of specialty chemicals and materials. The trifluoroethyl group imparts unique properties that can enhance the performance characteristics of materials used in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties

Biological Activity

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by its unique chemical structure, which includes a methoxy group and a trifluoroethoxy substituent. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.17 g/mol

- Structural Features : The presence of the trifluoroethoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with biological membranes.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoroethoxy group increases the compound's lipophilicity, aiding its passage through cellular membranes. Additionally, the methoxy group may influence the compound's electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of less than 5 μM against the A549 lung cancer cell line for a closely related compound .

- Cell Cycle Analysis : Treatment with related compounds led to G2/M phase arrest in MCF-7 breast cancer cells. The percentage of cells in this phase increased significantly in a dose-dependent manner after exposure to concentrations ranging from 2.5 to 20 μM .

| Compound | Cell Line | IC50 (μM) | Effect on Cell Cycle |

|---|---|---|---|

| This compound derivative | A549 | <5 | G2/M arrest observed |

| Related compound | MCF-7 | Varies (2.5 - 20 μM) | Increased G2/M phase cells |

Enzyme Inhibition

The biochemical pathways affected by this compound are not fully elucidated; however, it is suggested that the compound may inhibit specific enzymes involved in critical biological processes. For example:

- Sphingomyelinase Inhibition : Compounds with similar structures have shown potential as inhibitors of neutral sphingomyelinase (nSMase), an enzyme implicated in ceramide biosynthesis and associated with various diseases including cancer .

Case Studies and Research Findings

- Synthesis and Anticancer Activity : A study focused on synthesizing a series of N-aryl-N'-(4-(pyridin-2-ylmethoxy)benzyl)urea derivatives demonstrated that modifications on the benzaldehyde framework could enhance anticancer activity against human cancer cell lines. This underscores the importance of structural variations in developing effective therapeutic agents .

- Biological Evaluation : Another study evaluated the antibacterial properties alongside anticancer activity of similar compounds derived from benzaldehyde structures. These findings suggest that the trifluoroethyl group not only enhances lipophilicity but may also contribute to antibacterial efficacy .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde?

Answer:

The synthesis typically involves alkoxy-substitution reactions on benzaldehyde derivatives. A validated method includes:

Substitution of trifluoroethoxy groups : Reacting 3-methoxy-4-hydroxybenzaldehyde with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone .

Optimization of reaction conditions : Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) improve yields. Workup involves neutralization, extraction with dichloromethane, and purification via column chromatography .

Key challenge : Avoiding over-substitution at the methoxy position, which requires precise stoichiometric control of reagents.

How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

Structural confirmation relies on:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 264.05) .

- Infrared spectroscopy (IR) : Stretching bands for C=O (~1700 cm⁻¹) and C–O–C (~1250 cm⁻¹) .

What are the stability considerations for this compound under laboratory conditions?

Answer:

- Light sensitivity : The aldehyde group is prone to oxidation; store in amber vials under inert gas (N₂/Ar) at 2–8°C .

- Moisture sensitivity : Hydrolysis of the trifluoroethoxy group can occur in aqueous environments. Use anhydrous solvents (e.g., THF, DMF) for reactions .

- Long-term storage : Lyophilization or storage with desiccants (e.g., molecular sieves) is recommended to prevent degradation .

Advanced Research Questions

How can regioselectivity challenges in trifluoroethoxy substitution be addressed?

Answer:

Regioselectivity is influenced by:

- Directing groups : The methoxy group at position 3 directs electrophilic substitution to position 4. Computational modeling (DFT) predicts electron density distribution to guide site-specific reactions .

- Catalytic systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency at the desired position .

- Contradictions in yields : Discrepancies in literature (e.g., 60–85% yields) arise from varying solvent polarity and base strength. Polar aprotic solvents (DMF > acetone) favor higher yields .

What methodologies are used to assess its potential biological activity in drug discovery?

Answer:

- Fluorinated probe design : The trifluoroethoxy group enhances lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition) evaluate binding to targets like kinases or GPCRs .

- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., replacing trifluoroethoxy with ethoxy or cyclopropoxy groups) to identify pharmacophoric motifs .

- In vivo pharmacokinetics : Radiolabeled derivatives (³H or ¹⁴C) track absorption/distribution in rodent models .

How are safety and toxicity profiles evaluated for this compound?

Answer:

- Read-across approaches : EFSA guidelines for structurally similar benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) are applied due to data gaps. These include Ames tests for mutagenicity and acute oral toxicity in rodents .

- Metabolic studies : Liver microsome assays identify metabolites (e.g., oxidation to carboxylic acid derivatives) and potential hepatotoxicity .

- Environmental impact : OECD 301D tests assess biodegradability; the trifluoroethoxy group may persist in aquatic systems, requiring mitigation strategies .

What advanced computational tools predict reactivity or applications of this compound?

Answer:

- Density Functional Theory (DFT) : Models reaction pathways (e.g., Fukui indices for electrophilic attack) and electronic effects of the trifluoroethoxy group .

- Molecular docking : Predicts binding affinity to biological targets (e.g., PARP inhibitors) using software like AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with biological activity or solubility .

How does the trifluoroethoxy group influence spectroscopic properties compared to analogs?

Answer:

- ¹⁹F NMR : A distinct triplet (δ –70 to –75 ppm) for the CF₃ group, with coupling constants (J = 8–10 Hz) reflecting rotational barriers .

- Electron-withdrawing effects : The –OCF₂CF₃ group deshields adjacent protons, shifting ¹H NMR peaks upfield compared to ethoxy analogs .

- Comparative IR data : Stronger C–F stretching bands (~1150 cm⁻¹) distinguish it from non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.